molecular formula C17H15F3N6O B2730113 1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034550-79-1

1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2730113
CAS No.: 2034550-79-1
M. Wt: 376.343
InChI Key: RDGFAXGQAFEMAA-UHFFFAOYSA-N
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Description

The compound 1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea features a pyrazole core substituted with a methyl group at the 1-position and a pyrazine ring at the 3-position. A urea linker bridges the pyrazole-methyl group to a 4-(trifluoromethyl)phenyl moiety. This structure combines a heterocyclic pyrazine (a diazine with two nitrogen atoms) and a trifluoromethylphenyl group, both of which are common in medicinal chemistry for enhancing metabolic stability and target binding .

Properties

IUPAC Name

1-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c1-26-13(8-14(25-26)15-10-21-6-7-22-15)9-23-16(27)24-12-4-2-11(3-5-12)17(18,19)20/h2-8,10H,9H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGFAXGQAFEMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, a pyrazinyl group, and a trifluoromethylphenyl moiety, contributing to its chemical reactivity and biological activity. Its molecular formula is C15H14F3N5OC_{15}H_{14}F_3N_5O with a molecular weight of approximately 353.30 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions may involve:

  • Hydrogen bonding : The urea moiety can form hydrogen bonds with target proteins.
  • Hydrophobic interactions : The trifluoromethyl group enhances the lipophilicity, allowing better membrane penetration.
  • Van der Waals forces : These interactions contribute to the stability of the compound when bound to its targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including variations similar to this compound. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF70.39 ± 0.06Aurora-A kinase inhibition
Compound BNCI-H4600.46 ± 0.04Apoptosis induction
Compound CHepG226Growth inhibition

These compounds displayed significant cytotoxicity against various cancer cell lines, indicating that modifications in the structure can lead to enhanced biological activity .

Antimicrobial Activity

The compound has shown potential antimicrobial properties, particularly against specific bacterial strains. Preliminary studies indicate that it may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of metabolic pathways .

Case Study 1: Anticancer Efficacy

A study conducted by Li et al. evaluated several pyrazole derivatives for their anticancer properties, including compounds structurally related to this compound. The findings revealed that certain derivatives exhibited IC50 values as low as 0.01 µM against MCF7 cell lines, demonstrating significant potency in inhibiting cancer cell proliferation .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various pyrazole-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.5–2 µg/mL, suggesting strong antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Comparable compounds typically substitute the pyrazine with fluorophenyl or trifluoromethylphenyl groups. For example:

  • 1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea () replaces pyrazine with a 4-fluorophenyl group .
  • 1-(3-fluorophenyl)-3-(4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea () retains a trifluoromethylpyrazole but links urea to a 3-fluorophenyl group .
Table 1: Structural Comparison
Compound Name Pyrazole Substituents Urea Substituents Molecular Weight (g/mol) Key Features
Target Compound 1-methyl-3-(pyrazin-2-yl) 4-(trifluoromethyl)phenyl ~400 (calculated) Pyrazine heterocycle
Compound 4 () 1-methyl-3-(trifluoromethyl)-4-(4-fluorophenyl) 3-fluorophenyl ~407 Dual fluorophenyl groups
Compound in 1-methyl-3-(trifluoromethyl)-4-(4-fluorophenyl) 4-fluorophenyl 420.3 Trifluoromethylpyrazole, fluorophenyl
Compound 13 () 1-methyl-3-(trifluoromethyl)-4-(2-hydroxymethylphenyl) 4-fluorophenyl ~424 (calculated) Hydroxymethylphenyl substituent

Key Differences :

  • Pyrazine introduction may require specialized catalysts (e.g., CuI or Pd-based systems) compared to fluorophenyl groups, which are often added via nucleophilic aromatic substitution .
  • The trifluoromethyl group in the target’s urea moiety could enhance lipophilicity compared to fluorophenyl analogs .

SAR Trends :

  • Pyrazine’s nitrogen atoms may improve solubility or target interactions vs. fluorophenyl groups.
  • Methyl groups on pyrazole (1-position) reduce steric hindrance, favoring binding pocket accommodation .

Physicochemical Properties

  • Molecular Weight : ~400 g/mol (estimated), comparable to ’s compound (420.3 g/mol).
  • logP : Predicted higher lipophilicity than fluorophenyl analogs due to pyrazine’s aromatic nitrogen atoms and trifluoromethyl group.
  • Solubility : Pyrazine’s polarity may improve aqueous solubility relative to purely aromatic substituents.

Q & A

Q. Optimization Strategies :

  • Use continuous flow synthesis to enhance reaction efficiency and reduce side products.
  • Monitor reactions via TLC or HPLC to identify optimal stopping points.
  • Adjust solvent polarity (e.g., THF vs. DMF) to improve yields in urea coupling steps .

How can spectroscopic and crystallographic methods be employed to characterize its structure?

Q. Basic Research Focus

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm the connectivity of the pyrazole, pyrazine, and trifluoromethylphenyl groups. Aromatic protons appear as multiplets in δ 6.5–8.5 ppm, while urea NH protons resonate near δ 9–10 ppm .
    • IR : Urea carbonyl (C=O) stretching vibrations are observed at ~1650–1700 cm1^{-1} .
  • X-ray Crystallography :
    • Single-crystal X-ray diffraction resolves bond lengths and dihedral angles. For example, the pyrazole ring typically forms dihedral angles of 15–50° with adjacent aromatic groups, influencing molecular packing .
    • Software like SHELXL refines structural models, while ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Q. Advanced Research Focus

  • Substituent Variation :
    • Replace the trifluoromethyl group with Cl, Br, or OCH3_3 to assess electronic effects on target binding .
    • Modify the pyrazine ring with pyridine or thiophene to study steric influences .
  • Biological Assays :
    • Test inhibitory activity against kinases (e.g., ERK1/2) or enzymes (e.g., prolyl-tRNA synthetase) using fluorescence polarization or enzymatic assays .
    • Measure IC50_{50} values in cell-based models (e.g., cancer lines) to correlate structural changes with potency .

Case Study : Analogous compounds with furan or thiophene substitutions showed reduced plasma protein binding, enhancing bioavailability .

What computational approaches are effective in predicting target interactions and binding modes?

Q. Advanced Research Focus

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of targets (e.g., ERK2 kinase PDB: 5WCP). The urea group often forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations :
    • Run 100-ns simulations (e.g., AMBER ) to assess stability of ligand-target complexes. The trifluoromethyl group enhances hydrophobic interactions in binding pockets .
  • QSAR Modeling :
    • Develop regression models correlating substituent electronegativity (Hammett constants) with inhibitory activity .

What challenges arise in resolving its crystal structure, and how can they be mitigated?

Q. Advanced Research Focus

  • Challenges :
    • Disorder : Flexible urea or methyl groups may cause electron density ambiguity.
    • Twinned Crystals : Common in compounds with multiple aromatic rings .
  • Solutions :
    • Collect high-resolution data (<1.0 Å) using synchrotron radiation.
    • Apply SHELXD for twin refinement or PLATON to detect twinning .
    • Use low-temperature (100 K) data collection to minimize thermal motion .

How do structural analogs compare in terms of reactivity and pharmacological profiles?

Q. Advanced Research Focus

  • Key Analogs :
    • 1-(4-chlorophenyl)methyl analog : Higher metabolic stability but reduced solubility .
    • Thiophene-substituted analog : Enhanced kinase selectivity due to sulfur-mediated π-stacking .
  • Reactivity Trends :
    • Electron-withdrawing groups (e.g., CF3_3) stabilize the urea linkage against hydrolysis .

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